molecular formula C21H25F3N6O7 B12771540 Upadacitinib tartrate anhydrous CAS No. 2095311-41-2

Upadacitinib tartrate anhydrous

Cat. No.: B12771540
CAS No.: 2095311-41-2
M. Wt: 530.5 g/mol
InChI Key: WQDBPGWQDBPVQZ-NBCXFSEXSA-N
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Description

Upadacitinib tartrate anhydrous is a selective Janus kinase 1 (JAK1) inhibitor used primarily in the treatment of various autoimmune diseases. It is marketed under the brand name Rinvoq and is used to treat conditions such as rheumatoid arthritis, psoriatic arthritis, ankylosing spondylitis, and atopic dermatitis .

Chemical Reactions Analysis

Upadacitinib tartrate anhydrous undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Upadacitinib tartrate anhydrous has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the behavior of JAK1 inhibitors. In biology and medicine, it is extensively researched for its therapeutic potential in treating autoimmune diseases. Clinical trials have demonstrated its efficacy in reducing inflammation and slowing disease progression in conditions such as rheumatoid arthritis and Crohn’s disease . Additionally, it is being investigated for its potential use in treating other inflammatory conditions and cancers .

Mechanism of Action

The mechanism of action of upadacitinib tartrate anhydrous involves the inhibition of Janus kinase 1 (JAK1). By inhibiting JAK1, the compound prevents the phosphorylation of downstream effector proteins, which in turn inhibits cytokine signaling pathways involved in inflammatory responses . This inhibition helps to reduce inflammation and alleviate symptoms in patients with autoimmune diseases. The molecular targets of upadacitinib include various cytokines and growth factors that play a role in the pathogenesis of these diseases .

Comparison with Similar Compounds

Upadacitinib tartrate anhydrous is unique among JAK inhibitors due to its high selectivity for JAK1. Similar compounds include tofacitinib and baricitinib, which are also JAK inhibitors but have different selectivity profiles. Tofacitinib inhibits multiple JAK isoforms, including JAK1, JAK2, and JAK3, while baricitinib primarily inhibits JAK1 and JAK2 . The high selectivity of upadacitinib for JAK1 makes it a preferred choice for patients who may experience dose-related toxicity with less selective JAK inhibitors .

Properties

CAS No.

2095311-41-2

Molecular Formula

C21H25F3N6O7

Molecular Weight

530.5 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;(3S,4R)-3-ethyl-4-(1,5,7,10-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-12-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide

InChI

InChI=1S/C17H19F3N6O.C4H6O6/c1-2-10-7-25(16(27)24-9-17(18,19)20)8-11(10)13-5-22-14-6-23-15-12(26(13)14)3-4-21-15;5-1(3(7)8)2(6)4(9)10/h3-6,10-11,21H,2,7-9H2,1H3,(H,24,27);1-2,5-6H,(H,7,8)(H,9,10)/t10-,11+;1-,2-/m11/s1

InChI Key

WQDBPGWQDBPVQZ-NBCXFSEXSA-N

Isomeric SMILES

CC[C@@H]1CN(C[C@@H]1C2=CN=C3N2C4=C(NC=C4)N=C3)C(=O)NCC(F)(F)F.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CCC1CN(CC1C2=CN=C3N2C4=C(NC=C4)N=C3)C(=O)NCC(F)(F)F.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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